molecular formula C19H26FN5O3S B2932837 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034281-94-0

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2932837
CAS RN: 2034281-94-0
M. Wt: 423.51
InChI Key: WPTKKRZTJUCMER-UHFFFAOYSA-N
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Description

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H26FN5O3S and its molecular weight is 423.51. The purity is usually 95%.
BenchChem offers high-quality N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and CB1 Receptor Antagonism

Research into compounds structurally similar to N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has primarily focused on their interactions with the CB1 cannabinoid receptor. One study investigated the molecular interaction of a cannabinoid receptor antagonist, highlighting its potent and selective antagonism. This research provides insights into the structural and conformational requirements for binding to the CB1 receptor, contributing to the development of pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002).

Structure-Activity Relationships

Another study delved into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. By examining a series of compounds, researchers identified structural features crucial for antagonistic activity at the CB1 receptor, paving the way for the design of more selective and potent ligands. This work underscores the importance of specific substituents and functional groups in enhancing receptor affinity and selectivity (Lan et al., 1999).

Radiolabeling and Imaging Applications

The feasibility of using radiolabeled analogs for imaging CB1 cannabinoid receptors in vivo has been explored. A study synthesized a PET radiotracer for studying CB1 cannabinoid receptors, demonstrating the potential of such compounds in biomedical imaging. This research highlights the application of these compounds in developing tools for neuroimaging and studying receptor distribution and function in the brain (Katoch-Rouse et al., 2003).

Antituberculosis Activity

Compounds with similar structural motifs have been evaluated for their antituberculosis activity. For example, a series of thiazole-aminopiperidine hybrid analogs were synthesized and tested for their inhibitory effects on Mycobacterium tuberculosis. This research suggests potential applications in designing new antituberculosis agents, demonstrating the broader pharmacological relevance of these chemical structures (Jeankumar et al., 2013).

properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN5O3S/c1-23(2)29(27,28)25-10-8-14(9-11-25)13-21-19(26)18-12-17(22-24(18)3)15-4-6-16(20)7-5-15/h4-7,12,14H,8-11,13H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTKKRZTJUCMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

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